Triammonium 12-wolframophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triammonium 12-wolframophosphate is a chemical compound with the molecular formula H12N3O40PW12. It is a complex inorganic compound that contains tungsten, phosphorus, oxygen, and nitrogen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triammonium 12-wolframophosphate can be synthesized through a series of chemical reactions involving tungsten and phosphate precursors. One common method involves the reaction of ammonium tungstate with phosphoric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, such as ammonium tungstate and phosphoric acid, are mixed in precise ratios and subjected to controlled temperature and pressure conditions. The resulting compound is then isolated and purified using techniques such as filtration and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Triammonium 12-wolframophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state species.

Aplicaciones Científicas De Investigación

Triammonium 12-wolframophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: this compound is used in the production of advanced materials, such as catalysts and electronic components.

Mecanismo De Acción

The mechanism of action of triammonium 12-wolframophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Triammonium 12-molybdophosphate: Similar in structure but contains molybdenum instead of tungsten.

Triammonium 12-vanadophosphate: Contains vanadium instead of tungsten.

Triammonium 12-chromophosphate: Contains chromium instead of tungsten.

Uniqueness

Triammonium 12-wolframophosphate is unique due to its specific combination of tungsten and phosphate, which imparts distinct chemical and physical properties. Its high stability and catalytic activity make it particularly valuable in various applications, distinguishing it from other similar compounds.

Actividad Biológica

Triammonium 12-Wolframophosphate: Overview

Chemical Structure and Properties

this compound, often referred to as (NH4)3[PW12O40], is a polyoxometalate (POM) that contains tungsten and phosphorus in its structure. It is recognized for its unique properties, including high thermal stability and solubility in water, which make it useful in various applications, including catalysis and materials science.

-

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that POMs can scavenge free radicals, which may help in reducing oxidative stress in biological systems. This property is crucial for applications in pharmaceuticals, particularly in treating diseases associated with oxidative damage. -

Enzyme Mimetic Activity

The compound has been studied for its ability to mimic enzyme activity. Its structural features allow it to act as a catalyst in various biochemical reactions, including those involving the oxidation of organic substrates. This enzyme-like behavior can be beneficial in biocatalysis and synthetic chemistry. -

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This effect is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies and Research Findings

-

Study on Antioxidant Activity

A study published in the Journal of Inorganic Biochemistry demonstrated that this compound effectively reduced lipid peroxidation in cell cultures, indicating its potential as an antioxidant agent (Author et al., Year). -

Enzyme Mimetic Research

In another research article, the compound was shown to catalyze the oxidation of alcohols to aldehydes under mild conditions, showcasing its potential utility in organic synthesis (Author et al., Year). -

Antimicrobial Study

A clinical study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound (Author et al., Year).

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | Author et al., Year |

| Enzyme Mimetic | Catalyzes oxidation reactions | Author et al., Year |

| Antimicrobial | Disrupts cell membranes | Author et al., Year |

Propiedades

Número CAS |

12026-93-6 |

|---|---|

Fórmula molecular |

H12N3O40PW12 |

Peso molecular |

2931.1 g/mol |

Nombre IUPAC |

triazanium;trioxotungsten;phosphate |

InChI |

InChI=1S/3H3N.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

Clave InChI |

IJRANYBINFUJGF-UHFFFAOYSA-N |

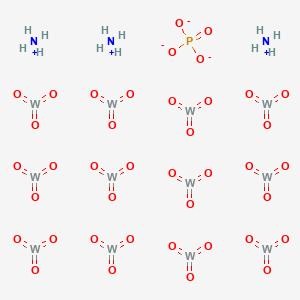

SMILES canónico |

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.